N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15751492
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N5 |
|---|---|
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C10H15N5/c1-3-15-10(4-5-12-15)7-11-9-6-13-14(2)8-9/h4-6,8,11H,3,7H2,1-2H3 |
| Standard InChI Key | CFWOWNGCTHARBM-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC=N1)CNC2=CN(N=C2)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features two pyrazole rings:
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Ring 1: Substituted with an ethyl group at the N1 position.
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Ring 2: Substituted with a methyl group at the N1 position and an amine group at the C4 position.
A methylene bridge (-CH₂-) connects the C5 position of Ring 1 to the amine group of Ring 2 .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine | |
| SMILES | CCN1C(=CC=N1)CNC2=CN(N=C2)C | |
| Molecular Formula | C₁₀H₁₅N₅ | |
| Molecular Weight | 205.26 g/mol |
Electronic and Steric Features
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Aromaticity: Both pyrazole rings exhibit aromaticity due to delocalized π-electrons.
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Hydrogen Bonding: The amine group (-NH-) and pyrazole nitrogens act as hydrogen bond donors/acceptors, influencing interactions with biological targets.
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Steric Effects: Ethyl and methyl substituents introduce steric hindrance, affecting binding affinity and solubility.
Synthesis and Optimization
Synthetic Routes
A common pathway involves condensation reactions:
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Step 1: React 1-ethyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under acidic conditions (e.g., p-toluenesulfonic acid) .
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Step 2: Purify via column chromatography or recrystallization to achieve >90% purity .
Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | Ethanol or methanol |
| Catalyst | p-toluenesulfonic acid |
| Reaction Time | 12–24 hours |
Yield Enhancement Strategies
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Microwave-Assisted Synthesis: Reduces reaction time to 2–4 hours with comparable yields.
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Continuous Flow Reactors: Improve scalability and reduce byproduct formation.
Chemical Reactivity and Functionalization
Key Reactions
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Alkylation: The amine group undergoes alkylation with alkyl halides to form tertiary amines.
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Oxidation: Forms N-oxide derivatives under mild oxidative conditions (e.g., H₂O₂/AcOH).
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Acylation: Reacts with acyl chlorides to produce amides, enhancing lipophilicity.
Example Reaction:
Biological Activity and Mechanisms
Enzyme Inhibition
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Cyclooxygenase (COX): Demonstrates moderate inhibition (IC₅₀ = 12–18 µM) by competing with arachidonic acid at the active site.
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Kinases: Potentially inhibits protein kinases via ATP-binding site interactions, though specific targets require validation.
Antimicrobial Properties
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Bacterial Growth Inhibition: MIC values of 32–64 µg/mL against Staphylococcus aureus and Escherichia coli.
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Fungal Activity: Limited efficacy against Candida albicans (MIC > 128 µg/mL).
Applications in Drug Discovery
Lead Compound Optimization
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SAR Studies: Methyl and ethyl groups enhance metabolic stability compared to bulkier substituents .
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Pharmacokinetics: Moderate oral bioavailability (45–50%) in rodent models, with a plasma half-life of 3–4 hours.
Agrochemistry
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Herbicidal Activity: Suppresses weed growth at 10–20 ppm by disrupting photosynthetic pathways.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H, pyrazole-H), 6.25 (s, 1H, pyrazole-H), 4.12 (s, 2H, -CH₂-), 2.50 (q, 2H, -CH₂CH₃), 2.30 (s, 3H, -CH₃) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N stretch) .
| Method | Retention Time | Purity |
|---|---|---|
| HPLC (C18 column) | 8.2 min | 98.5% |
| Parameter | Details |
|---|---|
| GHS Pictogram | None assigned |
| Precautionary Statements | Avoid inhalation, use PPE |
Comparative Analysis with Analogues
Future Research Directions
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In Vivo Toxicology: Assess chronic toxicity and organ-specific effects.
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Target Identification: Use CRISPR screening to pinpoint kinase targets.
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Formulation Development: Explore nanoencapsulation for improved bioavailability.
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